2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide
Description
2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide is a bicyclic heterocyclic compound featuring a thieno[3,4-d]thiazole core fused with a tetrahydro ring system. The molecule is substituted at position 2 with a 3,4-difluorophenylamino group and contains two sulfonyl groups at positions 5 and 5 (5,5-dioxide).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S2/c12-7-2-1-6(3-8(7)13)14-11-15-9-4-19(16,17)5-10(9)18-11/h1-3,9-10H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZSQDSKGFHSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N2)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide is a member of the thiazole family and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno-thiazole framework followed by functionalization with difluorophenyl groups. Although specific synthetic routes for this compound are not widely documented in the literature, similar compounds have been synthesized using methodologies that involve nucleophilic substitutions and cyclization reactions.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. In one study, thiazole derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. Certain thiazole derivatives have shown promising results against fungi such as Candida albicans and Aspergillus niger, with reported MIC values indicating effective inhibition .
Anticancer Activity
The biological potential of thiazole derivatives extends to anticancer activity. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines : In vitro evaluations have revealed that certain thiazole derivatives possess significant cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the antimicrobial activity by increasing the electron deficiency of the aromatic system. This modification can improve binding affinity to biological targets .
- Amino Group Positioning : The positioning of the amino group relative to other functional groups on the thiazole ring significantly influences biological activity. Variations in this positioning can lead to altered pharmacokinetic properties and target specificity .
Case Studies
- Case Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Among them, a compound structurally similar to this compound was shown to inhibit cell proliferation in HCT-116 cells with an IC50 value significantly lower than standard chemotherapeutic agents .
- Antimicrobial Evaluation : In a comparative study involving various thiazole derivatives, one compound exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative strains at MIC values ranging from 16 to 64 μg/mL. This study highlights the importance of structural modifications in enhancing antimicrobial efficacy .
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological activities. Its structure suggests potential as:
- Anticancer Agent : Preliminary studies show that derivatives of thieno-thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The difluorophenyl group may enhance this activity through improved binding to biological targets .
- Antimicrobial Activity : Compounds similar to thieno-thiazoles have been documented to possess antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial enzymes, potentially leading to effective treatments against resistant strains .
Synthesis of Novel Therapeutics
The synthesis of 2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide serves as a precursor for developing new therapeutic agents. The compound can undergo various chemical modifications to create derivatives with enhanced efficacy and reduced side effects. For instance:
- Functionalization : By modifying the amino group or the thiazole moiety, researchers can tailor the compound's properties for specific therapeutic targets .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its development as a drug candidate. Studies focus on:
- Enzyme Inhibition : Investigating how the compound interacts with specific enzymes involved in disease pathways (e.g., kinases or proteases) can provide insights into its therapeutic potential .
- Cell Signaling Pathways : Research into how the compound affects cell signaling pathways can elucidate its role in modulating biological responses and lead to new applications in treating diseases such as cancer or infections .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of thieno-thiazole derivatives on breast cancer cell lines. The results demonstrated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of thieno-thiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that these compounds exhibited potent antibacterial activity, suggesting their potential as new antibiotics in an era of increasing resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and conformational behavior.
Structural and Substituent Variations
Key analogs include:
1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (CAS: 903585-45-5) Substituents: Chloro-trifluoromethylphenyl and ethylsulfanyl groups. Molecular Formula: C₁₄H₁₄ClF₃N₂O₂S₂ Molecular Weight: 398.85 g/mol .
1-(2,5-Dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide Substituents: Dimethoxyphenyl and ethylsulfanyl groups. Electronic Effects: Methoxy groups are electron-donating, contrasting with the electron-withdrawing difluoro substituent in the target compound .
(3aS,6aS)-3-Amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione Substituents: Amino and thione groups. Key Difference: The thione group at position 2 introduces distinct hydrogen-bonding capabilities compared to the difluorophenylamino group in the target compound .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₁F₂N₃O₂S₂ | 331.36 | 3,4-Difluorophenylamino |
| 1-[2-Chloro-5-(trifluoromethyl)phenyl] | C₁₄H₁₄ClF₃N₂O₂S₂ | 398.85 | Chloro-trifluoromethylphenyl, ethylsulfanyl |
| 1-(2,5-Dimethoxyphenyl) | C₁₃H₁₈N₂O₄S₂ | 354.42 | Dimethoxyphenyl, ethylsulfanyl |
Notes:
- The target compound has a lower molecular weight due to the absence of bulky substituents like ethylsulfanyl or trifluoromethyl groups.
Conformational and Electronic Behavior
- Conformational Flexibility: Evidence suggests that 3-substituted tetrahydrothieno[3,4-d]thiazole derivatives exhibit distinct conformational states compared to oxathiazoline or oxazolidone analogs. For example, 3-acyl-tetrahydrothieno-oxathiazoline oxides adopt different conformations due to steric and electronic interactions between substituents and the bicyclic core .
- Electronic Effects : The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule’s charge distribution and influence binding interactions in biological systems. This contrasts with electron-donating dimethoxyphenyl substituents, which could enhance π-π stacking but reduce electrophilicity .
Research Findings and Implications
- Substituent-Driven Activity : The ethylsulfanyl and chloro-trifluoromethylphenyl analogs () highlight the role of hydrophobic substituents in modulating lipophilicity, a critical factor in drug permeability .
- Conformational Studies : NMR-based structural analyses () emphasize the importance of substituent placement on conformational preferences, which could guide the design of derivatives with optimized target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
